

Unveiling the Profile of Gabapentin-d10: A Technical Guide

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Compound of Interest

Compound Name: *Gabapentin-d10*

Cat. No.: *B12047118*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **Gabapentin-d10**. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry. This guide delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological pathways associated with this deuterated analog of Gabapentin.

Core Chemical and Physical Properties

Gabapentin-d10, the deuterated form of Gabapentin, is primarily utilized as an internal standard in pharmacokinetic studies and clinical monitoring of Gabapentin through mass spectrometry-based methods. Its chemical and physical properties are crucial for its application and handling.

Property	Value	Source
IUPAC Name	2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid	--INVALID-LINK--
CAS Number	1126623-20-8	--INVALID-LINK--
Molecular Formula	C ₉ H ₇ D ₁₀ NO ₂	[Various Suppliers]
Molecular Weight	181.30 g/mol	--INVALID-LINK--
pKa	3.68 (acidic), 10.70 (basic) (for Gabapentin)	--INVALID-LINK--
XLogP3	-1.1	--INVALID-LINK--
Solubility	Soluble in methanol. Gabapentin has a high solubility in water.[1]	[Various Suppliers]
Storage Temperature	-20°C	[Various Suppliers]

Note: Some physical properties such as pKa are for the non-deuterated Gabapentin, as specific experimental data for **Gabapentin-d10** is not readily available. The isotopic labeling is not expected to significantly alter these properties.

Experimental Protocols

The primary application of **Gabapentin-d10** is as an internal standard for the quantification of Gabapentin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on established methods.[2][3]

Quantification of Gabapentin in Human Plasma using LC-MS/MS with Gabapentin-d10 as an Internal Standard

1. Materials and Reagents:

- Gabapentin and **Gabapentin-d10** reference standards
- Human plasma (blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of Gabapentin and **Gabapentin-d10** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of Gabapentin by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.
- Prepare a working internal standard (IS) solution of **Gabapentin-d10** in the same diluent at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, quality control, or unknown sample), add 20 μ L of the **Gabapentin-d10** internal standard working solution.
- Add 300 μ L of cold acetonitrile or methanol to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation of Gabapentin from endogenous plasma components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.
 - **Gabapentin-d10**: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 164.1.
 - Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

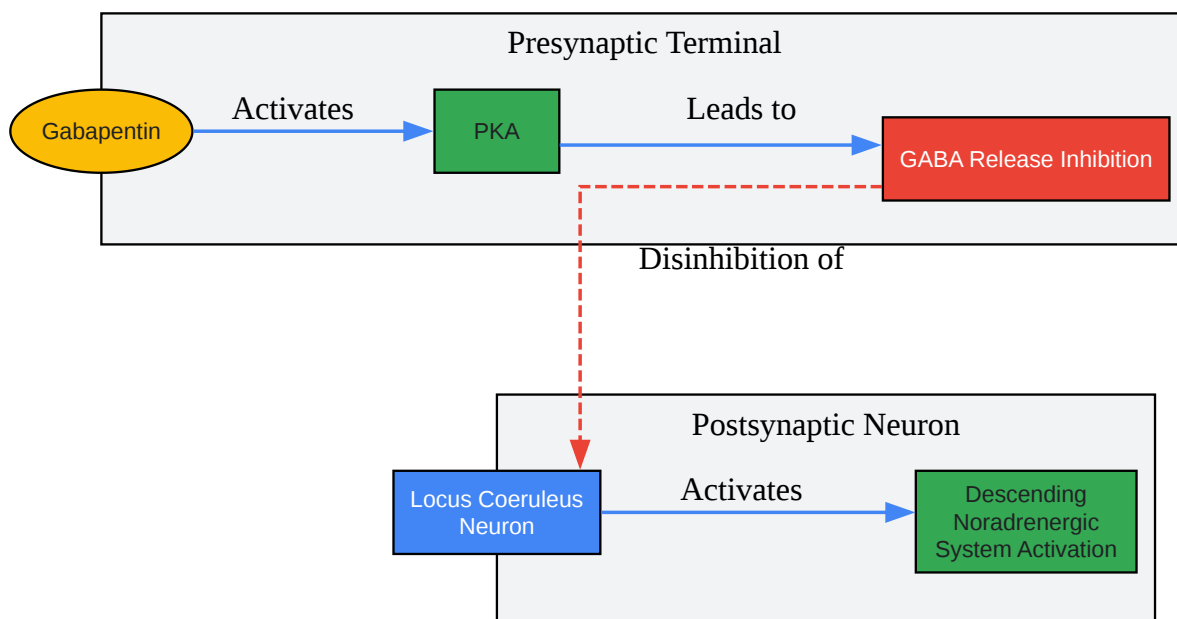
5. Data Analysis:

- Quantify Gabapentin in the samples by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Gabapentin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Gabapentin's Presynaptic Inhibition

The following diagram illustrates the proposed mechanism of action for Gabapentin in inhibiting presynaptic GABAergic transmission, a process that is dependent on Protein Kinase A (PKA). [4] While this pathway is described for Gabapentin, it is presumed to be identical for its deuterated analog.

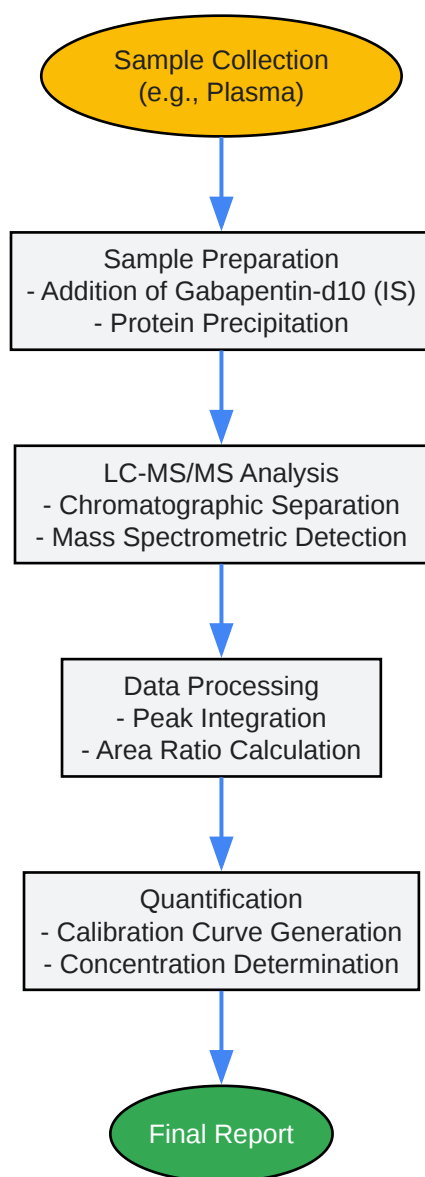


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Caption: Proposed signaling pathway of Gabapentin-mediated presynaptic inhibition.

Experimental Workflow for Gabapentin Quantification

This diagram outlines the logical workflow for the quantification of Gabapentin in biological samples using **Gabapentin-d10** as an internal standard via LC-MS/MS.



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Caption: Experimental workflow for LC-MS/MS analysis of Gabapentin.

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